molecular formula C31H29N3O2S B12021081 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

Cat. No.: B12021081
M. Wt: 507.6 g/mol
InChI Key: QPFKSLVNEJHNLJ-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a complex organic compound that features a triazole ring, a naphthalene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aryl halides.

    Introduction of the Naphthalene Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the naphthalene ring to the triazole core.

    Functional Group Modifications: The final steps involve introducing the tert-butyl and methoxy groups through alkylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.

    Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is not well-documented. based on its structure, it is likely to interact with various molecular targets through:

    Binding to Enzymes: The triazole ring can form hydrogen bonds or coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.

    Interaction with Receptors: The aromatic rings and functional groups may interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the triazole and naphthalene moieties.

    Naphthalene Derivatives: Compounds like naphthalene-2-yl ethanone share the naphthalene core but differ in other functional groups.

    Triazole Compounds: Various triazole derivatives share the triazole ring but differ in their substituents.

Uniqueness

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is unique due to its combination of a triazole ring, naphthalene moiety, and specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H29N3O2S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C31H29N3O2S/c1-31(2,3)25-13-11-22(12-14-25)29-32-33-30(34(29)26-15-17-27(36-4)18-16-26)37-20-28(35)24-10-9-21-7-5-6-8-23(21)19-24/h5-19H,20H2,1-4H3

InChI Key

QPFKSLVNEJHNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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